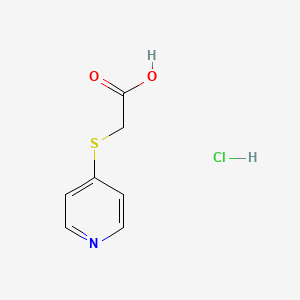

(4-Pyridinylsulfanyl)acetic acid hydrochloride

描述

(4-Pyridinylsulfanyl)acetic acid hydrochloride (CAS 27230-51-9) is a reactive organic compound widely used in synthetic chemistry. Its structure features a pyridine ring substituted at the 4-position with a sulfanyl group (–S–) linked to an acetic acid moiety, which is further stabilized as a hydrochloride salt. This configuration enhances solubility in polar solvents and reactivity in nucleophilic or coupling reactions . Key synonyms include 4-Pyridylmercapto Acetyl Chloride Hydrochloride and (Pyridin-4-Ylsulfanyl)Acetyl Chloride Hydrochloride (1:1) .

属性

IUPAC Name |

2-pyridin-4-ylsulfanylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZSICOXCTVGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridinylsulfanyl)acetic acid hydrochloride typically involves the reaction of 4-chloropyridine with mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of 4-chloropyridine with mercaptoacetic acid: This step involves the nucleophilic substitution of the chlorine atom in 4-chloropyridine with the sulfanyl group from mercaptoacetic acid.

Formation of (4-Pyridinylsulfanyl)acetic acid: The intermediate product is then converted to (4-Pyridinylsulfanyl)acetic acid.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of (4-Pyridinylsulfanyl)acetic acid.

Industrial Production Methods

Industrial production methods for (4-Pyridinylsulfanyl)acetic acid hydrochloride involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

(4-Pyridinylsulfanyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens or alkylating agents are commonly used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted pyridine derivatives.

科学研究应用

(4-Pyridinylsulfanyl)acetic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

作用机制

The mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

相似化合物的比较

Heteroatom Variation: Sulfur vs. Selenium

Compounds such as (4-pyridoylselenyl)acetic acid (, compound 19) replace sulfur with selenium. However, selenium-containing analogs may exhibit higher toxicity or instability compared to sulfur derivatives .

Substituent Position and Aromatic Systems

- 3-Pyridinyl vs. 4-Pyridinyl: (3-Pyridoylselenyl)acetic acid (, compound 20) shifts the substituent to the 3-position on the pyridine ring.

- Non-Pyridine Systems: Compounds like (2-thienoylselenyl)acetic acid (, compound 23) replace pyridine with thiophene. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions but reduce solubility in aqueous media compared to pyridine derivatives .

Functional Group Modifications

- Acetamide Derivatives : 2-[(4-Chlorophenyl)sulfanyl]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide () introduces an acetamide group and a sulfonyl moiety. The chlorophenyl group increases lipophilicity, favoring membrane permeability in drug design, while the sulfonyl group may improve metabolic stability .

- Hydrochloride Salts : Imidazole-4-acetic acid hydrochloride () shares the hydrochloride salt feature, enhancing solubility in polar solvents. However, the imidazole ring’s basicity contrasts with pyridine’s moderate basicity, affecting pH-dependent reactivity .

Comparative Data Table

Research Findings and Implications

- Reactivity : The sulfur atom in (4-Pyridinylsulfanyl)acetic acid hydrochloride facilitates thiol-disulfide exchange reactions, making it valuable in peptide synthesis . Selenium analogs may offer redox-active properties but require careful handling due to toxicity .

- Solubility: Hydrochloride salts (e.g., target compound and imidazole analog) exhibit superior aqueous solubility compared to non-ionic forms, critical for pharmaceutical formulations .

- Structural Flexibility: Substituting pyridine with thiophene or quinoline (e.g., , compounds 23, 25–26) modifies steric and electronic profiles, enabling tailored applications in catalysis or material science .

生物活性

(4-Pyridinylsulfanyl)acetic acid hydrochloride, also known as 4-pyridylthioacetic acid hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of (4-Pyridinylsulfanyl)acetic acid hydrochloride can be represented as follows:

- Molecular Formula : C7H8ClN O2S

- Molecular Weight : 191.66 g/mol

- CAS Number : 81097-43-4

This compound features a pyridine ring substituted with a sulfanyl group and an acetic acid moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of (4-Pyridinylsulfanyl)acetic acid derivatives. The evaluation of these compounds against various microbial strains reveals significant activity.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Pyridinylsulfanyl acetic acid | Staphylococcus aureus | 62.5 µg/mL |

| 4-Pyridinylsulfanyl acetic acid | Escherichia coli | 125 µg/mL |

| 4-Pyridinylsulfanyl acetic acid | Candida albicans | 62.5 µg/mL |

The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains like Candida albicans. The presence of the sulfonamide moiety in derivatives enhances their antimicrobial efficacy due to a synergistic effect with the pyridine structure .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have shown that (4-Pyridinylsulfanyl)acetic acid demonstrates significant radical scavenging activity.

- DPPH Radical Scavenging Activity : At a concentration of 1 μM, this compound exhibited an inhibition rate of approximately 41.48%, outperforming standard antioxidants like Trolox, which showed only 11.89% inhibition .

Table: Antioxidant Activity Comparison

| Compound | DPPH Inhibition Rate (%) | Concentration (μM) |

|---|---|---|

| (4-Pyridinylsulfanyl)acetic acid | 41.48 | 1 |

| Trolox | 11.89 | 1 |

The antioxidant mechanism is attributed to the ability of the compound to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage.

Therapeutic Potential

Research indicates that (4-Pyridinylsulfanyl)acetic acid may have therapeutic applications beyond its antimicrobial and antioxidant activities. Its role in inhibiting aldose reductase (ALR2), an enzyme implicated in diabetic complications, has been explored. Compounds with similar structures have shown IC50 values ranging from 0.789 to 17.11 μM against ALR2, indicating strong potential for developing diabetes-related therapies .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study evaluated several derivatives of (4-Pyridinylsulfanyl)acetic acid for their antimicrobial properties against common pathogens. Results indicated that modifications in the substituents on the pyridine ring could significantly enhance activity against specific strains . -

Case Study on Antioxidant Properties :

Another research effort focused on the antioxidant capabilities of this compound using various assays, including DPPH and lipid peroxidation suppression tests. The findings confirmed that hydroxyl groups in the structure significantly boost antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。